2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)-
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Overview
Description
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- is a heterocyclic compound that features a pyrazolo-pyrimidine core. This structure is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- typically involves multi-step organic reactions
Formation of the Pyrazolo-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.
Introduction of Substituents: The 2-(2,2-diethoxyethyl) group can be introduced via alkylation reactions using diethoxyethyl halides. The 6-(methylthio) group is typically added through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazolo-pyrimidine core can participate in reduction reactions, potentially altering the electronic properties of the compound.
Substitution: The diethoxyethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, thiolating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazolo-pyrimidine derivatives.
Substitution: Various substituted pyrazolo-pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo-pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrazolo(3,4-d)pyrimidin-4-amine: Lacks the 2-(2,2-diethoxyethyl) and 6-(methylthio) substituents.
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-: Lacks the 6-(methylthio) group.
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 6-(methylthio)-: Lacks the 2-(2,2-diethoxyethyl) group.
Uniqueness
The presence of both the 2-(2,2-diethoxyethyl) and 6-(methylthio) groups in 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, offering distinct advantages in various applications.
Properties
CAS No. |
153901-75-8 |
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Molecular Formula |
C12H19N5O2S |
Molecular Weight |
297.38 g/mol |
IUPAC Name |
2-(2,2-diethoxyethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H19N5O2S/c1-4-18-9(19-5-2)7-17-6-8-10(13)14-12(20-3)15-11(8)16-17/h6,9H,4-5,7H2,1-3H3,(H2,13,14,15,16) |
InChI Key |
BLUPJYVJHMRWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=C2C(=NC(=NC2=N1)SC)N)OCC |
Origin of Product |
United States |
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